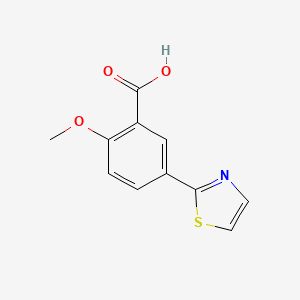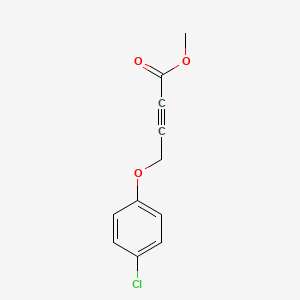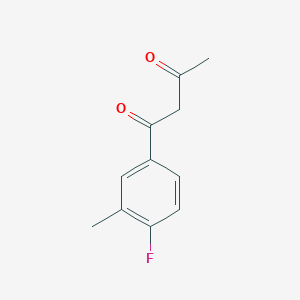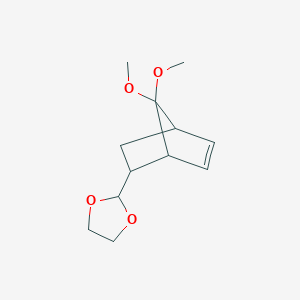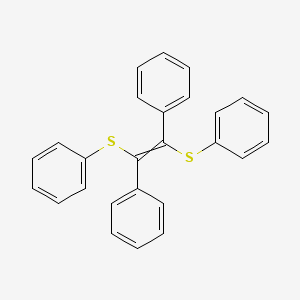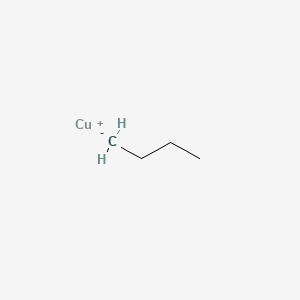
Copper, butyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper, butyl- is an organocopper compound that contains a copper atom bonded to a butyl group. Organocopper compounds are a subset of organometallic compounds, which are characterized by the presence of a carbon-metal bond. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon and carbon-heteroatom bonds.
Méthodes De Préparation
Copper, butyl- can be synthesized through various methods. One common method involves the reaction of butyl lithium with copper(I) iodide to form lithium butylcuprate, which can then be further reacted to form copper, butyl- compounds . Another method involves the use of copper-based catalysts in the dehydrogenation reaction of secondary butyl alcohol to methyl ethyl ketone . Industrial production methods often involve the use of copper catalysts and specific reaction conditions to optimize yield and purity.
Analyse Des Réactions Chimiques
Copper, butyl- undergoes several types of chemical reactions, including:
Oxidation: Copper, butyl- can be oxidized to form copper(II) compounds.
Reduction: It can be reduced back to copper(I) or elemental copper.
Substitution: Copper, butyl- can participate in substitution reactions, where the butyl group is replaced by another group.
Coupling Reactions: It is commonly used in coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include butyl lithium, copper(I) iodide, and various ligands that stabilize the copper complex. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Copper, butyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Copper compounds, including copper, butyl-, are studied for their potential antimicrobial properties.
Medicine: Copper nanoparticles are explored for their use in drug delivery systems and as antimicrobial agents.
Mécanisme D'action
The mechanism of action of copper, butyl- involves several pathways:
Electron Transfer: Copper can act as an electron donor or acceptor, participating in redox reactions.
Reactive Oxygen Species (ROS) Generation: Copper ions can generate ROS, which can damage cellular components.
Membrane Disruption: Copper ions can disrupt cell membranes, leading to cell death.
Comparaison Avec Des Composés Similaires
Copper, butyl- can be compared with other organometallic compounds such as organolithium and organomagnesium (Grignard) reagents:
Organolithium Reagents: These compounds are highly reactive and often used in similar types of reactions as copper, butyl-.
Organomagnesium Reagents (Grignard Reagents): These are also used in organic synthesis but are generally less reactive than organolithium reagents.
Copper, butyl- is unique in its ability to participate in a wide range of reactions and its relatively lower reactivity compared to organolithium reagents, making it more manageable in certain synthetic applications.
Conclusion
Copper, butyl- is a versatile organocopper compound with significant applications in organic synthesis, scientific research, and industry. Its unique properties and reactivity make it a valuable tool in the formation of carbon-carbon and carbon-heteroatom bonds, as well as in various biological and industrial applications.
Propriétés
Numéro CAS |
34948-25-9 |
|---|---|
Formule moléculaire |
C4H9Cu |
Poids moléculaire |
120.66 g/mol |
Nom IUPAC |
butane;copper(1+) |
InChI |
InChI=1S/C4H9.Cu/c1-3-4-2;/h1,3-4H2,2H3;/q-1;+1 |
Clé InChI |
REKHETPFCSMEPT-UHFFFAOYSA-N |
SMILES canonique |
CCC[CH2-].[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


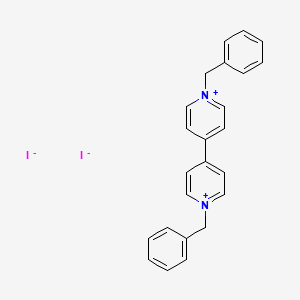
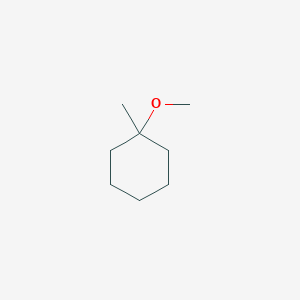
![Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diphenyl-](/img/structure/B14676449.png)
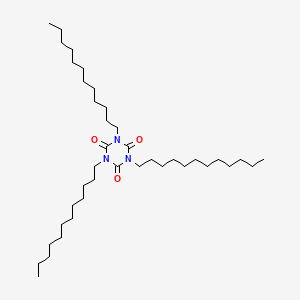

![[(4aR,7R,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide](/img/structure/B14676463.png)
